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Compound of Interest

Compound Name: GPV574

Cat. No.: B12041883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of GPV574, a derivative of the
antiarrhythmic compound propafenone. The information is intended to support further research
and development efforts related to this molecule.

Chemical Structure and Physicochemical Properties

GPV574 is chemically identified as 1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-
hydroxypropoxy]phenyllethanone.[1] Its fundamental properties are summarized in the tables
below.

Identifier Value

1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-
hydroxypropoxy]phenyllethanone[1]

IUPAC Name

Molecular Formula C23H30N203[1]

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=C
C=C(C=C3)C(=0)C)0)C[1]

SMILES

CAS Number 635703-12-7[2]
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Physicochemical Property Value
Monoisotopic Mass 382.22565 Da[1]
XlogP (predicted) 3.3[1]

Pharmacological Properties and Mechanism of
Action

GPV574 is recognized for its activity as an inhibitor of the human ether-a-go-go-related gene
(hERG) potassium channel, a critical component in cardiac action potential repolarization.[3][4]
[5] In addition to its effects on hERG channels, GPV574 has been studied in the context of P-

glycoprotein (P-gp), a multidrug transporter.[6]

Target Activity Value
hERG Potassium Channel Inhibition IC50 = 5.04 uM[5]
P-glycoprotein (P-gp) Modulator of ATPase activity

hERG Channel Inhibition

The primary characterized mechanism of action for GPV574 is the inhibition of hERG
potassium channels.[3][4][5] These channels are responsible for the rapid delayed rectifier K+
current (IKr), which plays a crucial role in the repolarization phase of the cardiac action
potential.[5][7] Inhibition of hERG channels by compounds like GPV574 can delay this
repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[5] This
property is a key consideration in cardiovascular safety pharmacology.
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GPV574 Mechanism of Action on hERG Channels.

Interaction with P-glycoprotein

GPV574 has also been investigated for its interaction with P-glycoprotein (P-gp), an ATP-
binding cassette (ABC) transporter involved in multidrug resistance.[6] In studies examining the
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ATPase activity of P-gp, GPV574, referred to as a propafenone-type compound, was shown to

modulate this activity.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of GPV574 can be found in
the cited literature. The synthesis of GPV574 and related propafenone derivatives has been
previously described by Chiba et al. (1996) and Klein et al. (2002).[5][8] The following provides
a generalized workflow for the characterization of hERG channel inhibition.

Compound Synthesis
GPV574 Synthesis Apply Compound [ | Cell Line Expressing | _Measure IKr Current
(Chiba et al., 1996; Klein et al., 2002) hERG Channels

Patch-Clamp Electrophysiology Analyze Dose-Response IC50 Determination

Pharmacological Evaluation }

Click to download full resolution via product page

Workflow for hERG Inhibition Assay.

hERG Channel Inhibition Assay (Generalized):

Cell Culture: Utilize a stable cell line, such as HEK293 cells, that is engineered to express
the hERG potassium channel.

Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure the IKr
current in these cells.

Compound Application: Apply varying concentrations of GPV574 to the cells.

Data Analysis: Measure the inhibition of the IKr current at each concentration and fit the data
to a dose-response curve to determine the IC50 value.

P-glycoprotein ATPase Activity Assay (Generalized):

o Membrane Preparation: Isolate cell membranes containing P-gp from a suitable expression
system.
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o ATPase Assay: Measure the basal ATPase activity of P-gp.

e Compound Incubation: Incubate the P-gp-containing membranes with GPV574.

» Activity Measurement: Quantify the change in ATP hydrolysis to assess the modulatory effect
of GPV574 on P-gp's ATPase activity.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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